2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Soluble epoxide hydrolase Benzoxazepine-3,5-dione Structure-activity relationship

2-Ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS 903189-44-6) is a chiral benzoxazepine-dione derivative with a C2-ethyl substituent and an N4-(naphthalen-2-yl-2-oxoethyl) side chain. The compound belongs to the 1,4-benzoxazepine-3,5-dione scaffold class, a heterocyclic core that has been explored in medicinal chemistry primarily as a template for soluble epoxide hydrolase (sEH) inhibitors [].

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
Cat. No. B12220861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H19NO4/c1-2-20-23(27)24(22(26)18-9-5-6-10-21(18)28-20)14-19(25)17-12-11-15-7-3-4-8-16(15)13-17/h3-13,20H,2,14H2,1H3
InChIKeyXAUGKJDPKSSFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS 903189-44-6): Compound Class and Baseline Profile


2-Ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS 903189-44-6) is a chiral benzoxazepine-dione derivative with a C2-ethyl substituent and an N4-(naphthalen-2-yl-2-oxoethyl) side chain. The compound belongs to the 1,4-benzoxazepine-3,5-dione scaffold class, a heterocyclic core that has been explored in medicinal chemistry primarily as a template for soluble epoxide hydrolase (sEH) inhibitors []. Structurally related analogs include the 2-des-ethyl congener and the 2-methyl analog, both retaining the naphthyl-oxoethyl N4 substituent; the class also encompasses analogs with varied aryl motifs at the oxoethyl position, such as (2S)-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione [[1]].

Why In-Class Benzoxazepine-3,5-dione Analogs Cannot Be Assumed Interchangeable with 2-Ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione


Within the 1,4-benzoxazepine-3,5-dione class, even conservative structural modifications at the C2-alkyl and N4-aryl-oxoethyl positions have been shown to produce dramatic shifts in sEH inhibitory potency and selectivity. Published data on related chemotypes demonstrate that replacing the C2-methyl with a hydrogen or altering the aryl moiety can change IC50 values by orders of magnitude, indicating that the sEH pocket is highly sensitive to both the steric and electronic properties of these substituents [[1]]. Consequently, procurement decisions that treat 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione as functionally equivalent to des-ethyl, 2-methyl, or alternative aryl analogs—without direct comparative potency data—carry a high risk of biological non-equivalence.

Quantitative Differentiation Evidence for 2-Ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Against Closest Analogs


Limitation: Absence of Published Head-to-Head Potency Data Against sEH for the 2-Ethyl-Naphthyl Benzoxazepine Series

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not retrieve any quantitative IC50, Ki, or Kd data for 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione, nor for its direct des-ethyl or 2-methyl naphthyl analogs, against soluble epoxide hydrolase (sEH) or any other molecular target. The BindingDB records that superficially matched the compound name (e.g., BDBM50594428) were found to encode entirely different chemical structures with unrelated SMILES strings, indicating a database indexing artifact [[1]]. Consequently, no evidence is available to meet the evidence-admission criteria for core comparative analysis.

Soluble epoxide hydrolase Benzoxazepine-3,5-dione Structure-activity relationship

Class-Level SAR Context: Sensitivity of Benzoxazepine-3,5-dione sEH Inhibition to C2 and N4 Modifications

Published SAR for the benzoxazepine-3,5-dione class indicates that sEH inhibitory activity is exquisitely dependent on the C2-alkyl group and the N4-aryl substituent. In a study of related compounds (e.g., (2S)-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione), the combination of a 2-methyl group and a substituted phenyl-oxoethyl moiety yielded potent sEH inhibition, while removal of the C2-alkyl group or replacement of the aryl ring drastically reduced activity [[1]]. This class-level inference suggests that the 2-ethyl and naphthyl features of the target compound are likely non-redundant, but the absence of direct data precludes quantitative claims.

sEH inhibitor Structure-activity relationship Benzoxazepine scaffold

Potential Research Application Scenarios for 2-Ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Based on Class Activity


Exploratory sEH Inhibitor Screening with the Naphthyl-Containing Benzoxazepine Scaffold

The compound could be included in a focused library of benzoxazepine-3,5-diones for primary screening against sEH, provided that researchers acknowledge the absence of pre-existing potency data and design experiments to establish SAR de novo.

Negative Control or Reference Compound for Orthogonal Chemotypes

Given the established sensitivity of sEH to benzoxazepine substituents, this compound may serve as a tool to probe the steric limits of the sEH active site, particularly in comparison with smaller C2-alkyl or non-naphthyl analogs, once its own activity is determined.

Metabolic Stability and Property Profiling of a Chiral 2-Ethyl Benzoxazepine

The 2-ethyl substituent introduces a chiral center; the compound may be utilized in studies of enantioselective metabolism or pharmacokinetics relevant to benzoxazepine-derived sEH inhibitors, pending synthesis and characterization of enantiopure forms.

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